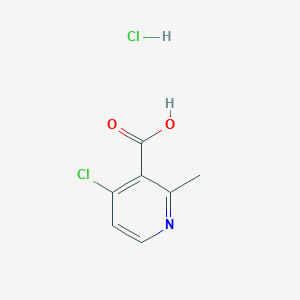

4-Chloro-2-methylpyridine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18089936

Molecular Formula: C7H7Cl2NO2

Molecular Weight: 208.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7Cl2NO2 |

|---|---|

| Molecular Weight | 208.04 g/mol |

| IUPAC Name | 4-chloro-2-methylpyridine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H6ClNO2.ClH/c1-4-6(7(10)11)5(8)2-3-9-4;/h2-3H,1H3,(H,10,11);1H |

| Standard InChI Key | MDNWILMCQDTOSW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CC(=C1C(=O)O)Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound features a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 4-position with a chlorine atom, forming 4-chloro-2-methylpyridine-3-carboxylic acid. The hydrochloride salt is formed via protonation of the pyridine nitrogen, enhancing aqueous solubility. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2613382-63-9 | |

| Molecular Formula | ||

| Molecular Weight | 208.04 g/mol | |

| IUPAC Name | 4-chloro-2-methylnicotinic acid hydrochloride |

The SMILES notation delineates the structure, while the InChIKey provides a unique identifier .

Spectroscopic Data

-

NMR: Characteristic signals include a downfield shift for the carboxylic proton (~12–13 ppm) and aromatic protons between 7.5–8.5 ppm, with methyl group protons near 2.5 ppm .

-

IR: Stretching vibrations for the carboxylic acid O-H (~2500–3000 cm), C=O (~1700 cm), and aromatic C-Cl (~550 cm) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through multi-step reactions starting from substituted pyridine precursors. A representative route involves:

-

Chlorination: 2-Methylpyridine undergoes chlorination using or to introduce the 4-chloro substituent .

-

Oxidation: The methyl group at the 2-position is oxidized to a carboxylic acid using potassium permanganate () in acidic conditions .

-

Hydrochloride Formation: Treatment with hydrochloric acid yields the final salt .

Example Protocol:

-

Step 1: 2-Methyl-4-nitropyridine-N-oxide (15.4 g) reacts with concentrated HCl at 180°C for 24 hours to form 4-chloro-2-methylpyridine-N-oxide .

-

Step 2: Phosphorus trichloride () in chloroform deoxygenates the N-oxide intermediate .

-

Step 3: Oxidation with introduces the carboxylic acid group, followed by esterification with methanol and HCl to form the hydrochloride salt .

Optimization and Yield

Optimized conditions (reflux temperature, stoichiometric ratios) achieve yields up to 76% with HPLC purity ≥99.8% . Key parameters include:

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Melting Point | 181°C (decomposes) | |

| Boiling Point | 308°C (estimated) | |

| Solubility | Soluble in DMSO, methanol; sparingly in water | |

| Density | 1.5 ± 0.1 g/cm |

The hydrochloride salt improves water solubility compared to the free base, facilitating biological testing .

Applications in Pharmaceutical and Agrochemical Research

Drug Development

The compound serves as a building block for kinase inhibitors and antibacterial agents. Its carboxylic acid group enables conjugation with amines or alcohols to form amides or esters, enhancing target affinity.

Example Derivative:

-

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: A fluoroquinolone analog synthesized using 4-chloro-2-methylpyridine-3-carboxylic acid as a precursor.

Agrochemical Intermediates

In agrochemistry, it is utilized to synthesize herbicides and fungicides. The chlorine atom facilitates nucleophilic substitution reactions for introducing sulfur- or oxygen-containing groups .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315: Skin irritation | Wear gloves and protective clothing | |

| H319: Eye irritation | Use eye protection | |

| H335: Respiratory irritation | Use in ventilated areas |

Exposure Control

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume